6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one
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Overview
Description
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one can be synthesized through the reaction of 1,4-cyclohexanedione with ethylene glycol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid, to promote the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A structurally similar compound with different substituents.
1,4-Cyclohexanedione Monoethylene Acetal: Another spiro compound with similar reactivity.
Uniqueness
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and industrial applications .
Biological Activity
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one (CAS No. 131206-75-2) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H16O3
- Molecular Weight : 184.24 g/mol
- Purity : 95%
- IUPAC Name : this compound
- Structural Features : The compound features a spirocyclic structure that contributes to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its spirocyclic structure allows for unique conformational flexibility, which may enhance its binding affinity to specific receptors or enzymes.
Potential Mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the serotonergic system.
- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit enzymes linked to metabolic pathways, potentially affecting drug metabolism and efficacy.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
Analgesic Properties
The compound has been studied for its potential analgesic effects. A study indicated that derivatives of dioxaspiro compounds can exhibit significant pain-relief properties comparable to known analgesics .
Neuropharmacological Effects
There is evidence suggesting that this compound may influence serotonin receptors (5-HT1A), which are crucial in mood regulation and anxiety response. A related study found that modifications in the dioxaspiro structure could lead to enhanced selectivity and potency at these receptors .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Analgesic Activity :
- Neuropharmacological Assessment :
Data Table of Biological Activities
Properties
IUPAC Name |
6,6-dimethyl-1,4-dioxaspiro[4.5]decan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)7-8(11)3-4-10(9)12-5-6-13-10/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZLORSTVUSBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCC12OCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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